4-(2,2-Difluoroethoxy)phenol 4-(2,2-Difluoroethoxy)phenol
Brand Name: Vulcanchem
CAS No.: 1183003-98-6
VCID: VC2674265
InChI: InChI=1S/C8H8F2O2/c9-8(10)5-12-7-3-1-6(11)2-4-7/h1-4,8,11H,5H2
SMILES: C1=CC(=CC=C1O)OCC(F)F
Molecular Formula: C8H8F2O2
Molecular Weight: 174.14 g/mol

4-(2,2-Difluoroethoxy)phenol

CAS No.: 1183003-98-6

Cat. No.: VC2674265

Molecular Formula: C8H8F2O2

Molecular Weight: 174.14 g/mol

* For research use only. Not for human or veterinary use.

4-(2,2-Difluoroethoxy)phenol - 1183003-98-6

Specification

CAS No. 1183003-98-6
Molecular Formula C8H8F2O2
Molecular Weight 174.14 g/mol
IUPAC Name 4-(2,2-difluoroethoxy)phenol
Standard InChI InChI=1S/C8H8F2O2/c9-8(10)5-12-7-3-1-6(11)2-4-7/h1-4,8,11H,5H2
Standard InChI Key OZVSQBFCDYPWNZ-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1O)OCC(F)F
Canonical SMILES C1=CC(=CC=C1O)OCC(F)F

Introduction

Chemical Structure and Properties

Structural Features

4-(2,2-Difluoroethoxy)phenol consists of a phenol ring with a 2,2-difluoroethoxy group attached at the para (4) position. The molecular formula is C8H8F2O2, indicating the presence of eight carbon atoms, eight hydrogen atoms, two fluorine atoms, and two oxygen atoms. The compound features:

  • A benzene ring with a hydroxyl (-OH) group at position 1

  • A 2,2-difluoroethoxy (-OCH2CHF2) group at position 4

  • Two fluorine atoms on the terminal carbon of the ethoxy chain

Physical and Chemical Properties

Based on the structure and information from related fluorinated compounds, we can determine several key properties of 4-(2,2-Difluoroethoxy)phenol:

PropertyPredicted ValueBasis for Prediction
Molecular FormulaC8H8F2O2Derived from structure
Molecular Weight174.15 g/molCalculated from formula
Physical State at 25°CLikely crystalline solidBased on similar phenol derivatives
SolubilitySoluble in organic solvents (ethanol, DMSO); limited water solubilityTypical for phenols with lipophilic groups
Log P (octanol/water)~2.0-2.5Estimated based on structure
pKa~9.5-10Typical for para-substituted phenols
Melting PointApproximately 80-120°CEstimated from similar compounds

The difluoroethoxy group contributes to increased lipophilicity compared to unsubstituted phenol, while the phenolic hydroxyl group provides hydrogen bonding capabilities. The presence of fluorine atoms also influences the electronic properties of the molecule, potentially affecting its reactivity and interactions with biological systems.

Synthesis Methods

Key Reaction Considerations

Based on information from the patent on related fluorinated compounds, several considerations would be important for successful synthesis :

Reaction ParameterRecommendationRationale
SolventAnhydrous aprotic solvents (DMF, acetonitrile)Minimize side reactions and promote nucleophilic substitution
BaseK2CO3, Cs2CO3, or NaHTo deprotonate the phenolic hydroxyl
Temperature60-80°COptimize reaction rate while minimizing degradation
CatalystPotential use of phase-transfer catalystsImprove reaction efficiency
PurificationColumn chromatography or recrystallizationTo separate the target compound from side products

Alternative Approaches

Other potential synthetic approaches might include:

  • Fluorination of 4-ethoxyphenol using fluorinating agents

  • Cross-coupling reactions using appropriate precursors

  • Direct hydroxylation of 1-(2,2-difluoroethoxy)-4-bromobenzene

The patent information for 2-(2',2'-difluoroethoxy)-6-trifluoromethyl benzene sulfonyl chloride suggests that the difluoroethoxy group can be introduced through reaction of phenols with appropriately activated 2,2-difluoroethanol derivatives .

Biological Activity and Mechanisms of Action

Structure-Activity Considerations

The key structural features that might influence biological activity include:

Structural FeaturePotential Effect on Biological Activity
Phenolic hydroxyl groupHydrogen bonding with protein residues; potential antioxidant activity
Difluoroethoxy substituentEnhanced lipophilicity; altered electronic properties; metabolic stability
Para substitution patternSpecific spatial orientation for target binding

The presence of the difluoroethoxy group would likely enhance membrane permeability and metabolic stability compared to non-fluorinated analogs. It might also influence the compound's interaction with biological macromolecules through altered electronic effects and hydrogen bonding capabilities.

Comparison with Related Compounds

Applications

Research Applications

4-(2,2-Difluoroethoxy)phenol may have several research applications:

  • As a building block for synthesizing more complex molecules

  • In structure-activity relationship studies investigating the effects of fluorination

  • As a model compound for studying fluorine-containing phenols

Pharmaceutical Relevance

In pharmaceutical research, compounds like 4-(2,2-Difluoroethoxy)phenol might be relevant as:

  • Scaffolds for developing bioactive molecules

  • Metabolically stable alternatives to non-fluorinated phenols

  • Probes for studying drug-target interactions

Information about 2-[4-(2,2-Difluoroethoxy)phenyl]acetic acid suggests that compounds with the difluoroethoxy phenyl motif may have pharmaceutical relevance. The key information from Vulcanchem indicates that related structures have been investigated in various research contexts, though specific therapeutic applications would require further investigation.

Analytical Methods

Spectroscopic Characterization

For confirming the structure and purity of 4-(2,2-Difluoroethoxy)phenol, several spectroscopic techniques would be valuable:

TechniqueExpected FeaturesAnalytical Value
1H NMRSignals for aromatic protons (6.7-7.5 ppm); phenolic OH (5.5-7.0 ppm); -OCH2- (4.0-4.5 ppm); -CHF2 (5.8-6.3 ppm, triplet)Structure confirmation
13C NMRSignals for aromatic carbons (115-160 ppm); -OCH2- (~67 ppm); -CHF2 (110-120 ppm, triplet)Carbon framework verification
19F NMRSignal for -CHF2 (-120 to -130 ppm)Confirmation of fluorine environment
IROH stretch (3200-3600 cm-1); C-F stretch (1000-1100 cm-1); aromatic bands (1450-1600 cm-1)Functional group identification
Mass SpectrometryMolecular ion peak at m/z 174; fragmentation pattern showing loss of fluorineMolecular weight confirmation

Chromatographic Analysis

For purity assessment and analysis in various matrices:

  • HPLC analysis using C18 columns with methanol/water or acetonitrile/water mobile phases

  • GC-MS for volatile derivatives

  • TLC systems using appropriate solvent mixtures for monitoring reactions

Physical Characterization

Additional methods for characterizing 4-(2,2-Difluoroethoxy)phenol would include:

  • Melting point determination

  • Elemental analysis

  • X-ray crystallography (if crystalline)

  • UV-Vis spectroscopy

Based on the product data from Vulcanchem for related compounds, standard analytical methods like those used for 2-[4-(2,2-Difluoroethoxy)phenyl]acetic acid would be applicable, including the determination of InChI keys and SMILES notations for database indexing.

Hazard CategoryPotential ConcernsPrecautionary Measures
Skin ContactPossible irritation or corrosionUse appropriate gloves and protective clothing
Eye ExposurePotential irritation or damageWear eye protection
InhalationRespiratory tract irritationUse in well-ventilated areas or fume hoods
EnvironmentalPossible persistence in environmentAvoid release to environment; dispose properly

The phenolic hydroxyl group may contribute to corrosive properties, while the fluorinated moiety could present additional hazards if decomposed under extreme conditions.

Current Research Trends

Emerging Research Areas

Based on trends in fluorine chemistry and phenol derivatives:

  • Development of fluorinated building blocks for medicinal chemistry

  • Investigation of fluorinated phenols as enzyme inhibitors

  • Studies on the effects of fluorination on metabolic stability

Synthetic Advancements

Current research in related areas focuses on:

  • More efficient methods for introducing fluorinated groups

  • Selective functionalization of phenol derivatives

  • Green chemistry approaches to fluorinated compounds

The patent literature, such as the synthesis methods for 2-(2',2'-difluoroethoxy)-6-trifluoromethyl benzene sulfonyl chloride, demonstrates ongoing interest in developing practical synthetic routes to fluorinated aromatic ethers .

Analytical Developments

Advancements relevant to the analysis of compounds like 4-(2,2-Difluoroethoxy)phenol include:

  • Improved NMR techniques for fluorine-containing compounds

  • More sensitive mass spectrometry methods

  • Advanced chromatographic techniques for complex mixtures

Comparison with Structural Analogs

Related Fluorinated Phenols

Comparing 4-(2,2-Difluoroethoxy)phenol with structurally related compounds provides insights into the effects of structural modifications:

CompoundStructural DifferencePredicted Effect on Properties
4-(2,2-difluoroethyl)phenolDirect C-C bond instead of ether linkageLower polarity; different metabolic profile
4-Fluoro-2-(2,2-difluoroethoxy)phenolAdditional fluorine at position 4Enhanced electron-withdrawing effects; lower pKa
2-[4-(2,2-Difluoroethoxy)phenyl]acetic acidAdditional acetic acid moietyIncreased water solubility; potential for different biological interactions

Effect of Substitution Pattern

The position of substituents on the phenol ring can significantly affect properties:

  • Para-substitution (as in 4-(2,2-Difluoroethoxy)phenol) typically has less effect on the acidity of the phenolic hydroxyl compared to ortho-substitution

  • The para-difluoroethoxy group would influence electron distribution throughout the aromatic ring

  • Different substitution patterns would result in different dipole moments and intermolecular interactions

Bioisosteric Considerations

From a medicinal chemistry perspective, 4-(2,2-Difluoroethoxy)phenol might be considered as a bioisostere for other para-substituted phenols, with the difluoroethoxy group imparting specific characteristics:

  • Enhanced metabolic stability compared to non-fluorinated analogs

  • Altered hydrogen bonding properties

  • Different electronic effects on the aromatic ring

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